Germacrone

Description

Properties

IUPAC Name |

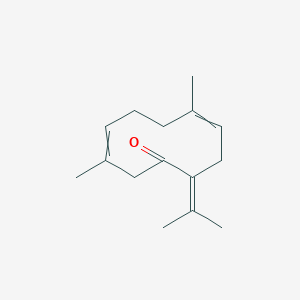

3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAULGCQHVOVVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275782 | |

| Record name | 3,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32663-51-7, 6902-91-6 | |

| Record name | 3,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germacrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Extraction from Geranium macrorrhizum and Baccharis latifolia

This compound is commonly isolated from the essential oils of Geranium macrorrhizum and Baccharis latifolia. A multigram-scale protocol involves chromatographic separation of the essential oil over silica gel with a hexane/tert-butyl methyl ether (98:2) solvent system. This method yields this compound as a crystalline solid (53–54°C melting point) with a 54% recovery rate. The process is scalable, making it suitable for industrial applications requiring bulk quantities.

Ethanol-Based Extraction from Rhizoma Curcuma

In Curcuma species, this compound is extracted via maceration with 80% ethanol, followed by solvent evaporation and fractionation. A study on Curcuma wenyujin roots demonstrated that petroleum ether partitioning of the ethanol extract, combined with macroporous resin chromatography (80% ethanol eluent), yields a terpene-rich fraction. Subsequent purification using Sephadex LH-20 and semipreparative HPLC achieved 150 mg of this compound from 2.3 g of the 80% ethanol fraction (6.5% yield). This method prioritizes purity, with NMR and MS data confirming structural integrity.

Chemical Synthesis and Structural Modification

Pd(II)-Catalyzed Cope Rearrangement

This compound undergoes Pd(II)-catalyzed Cope rearrangement to synthesize elemane derivatives. Using PdCl₂(PhCN)₂ in refluxing toluene, this compound rearranges to elemenone with a 98% yield (Table 1). This method is highly efficient, requiring only 0.2 equivalents of catalyst and a 60-minute reaction time. The product serves as a precursor for further transformations, such as deconjugation and reduction to β-elemene.

Table 1: Pd(II)-Catalyzed Cope Rearrangement of this compound

| Method | Conditions | Catalyst Loading | Yield (%) |

|---|---|---|---|

| B | Toluene, reflux, 60 min | 0.2 equiv | 98 |

Deconjugation and Reduction Steps

Post-rearrangement, elemenone is deconjugated using KOBut in pyridine at reflux, yielding a 40% deconjugated ketone (Table 2). Subsequent sodium borohydride reduction and deoxygenation produce β-elemene. This three-step sequence achieves an overall 53% yield, demonstrating the practicality of semisynthesis from this compound.

Table 2: Deconjugation of Elemenone with Bases

| Base | Temperature | Time (h) | Product Yield (%) |

|---|---|---|---|

| KOBut/Py | Reflux | 2.5 | 40 |

Advanced Analytical Methods for this compound Quantification

Microwave-Assisted Extraction (MAE) with HS-SPME

A solvent-free method combining MAE and headspace solid-phase microextraction (HS-SPME) enables rapid quantification of this compound in Rhizoma Curcuma. Optimal parameters include 700 W microwave power, 4-minute irradiation, and a 100 μm PDMS fiber for extraction at 80°C. This approach achieves 86–93% recovery with <12% RSD, outperforming traditional steam distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Validation

GC-MS analysis of MAE-HS-SPME extracts confirms this compound’s presence in Curcuma phaeocaulis, C. kwangsiensis, and C. wenyujin. Retention times and mass spectra align with authentic standards, ensuring method reliability for quality control in traditional medicine.

Comparative Analysis of Preparation Techniques

Yield and Scalability

-

Natural Extraction : Yields range from 6.5% (ethanol extraction) to 54% (silica gel chromatography), depending on the source material.

-

Chemical Synthesis : Pd-catalyzed rearrangement offers near-quantitative yields (98%), ideal for large-scale production.

-

Analytical Methods : MAE-HS-SPME prioritizes speed and precision over yield, suitable for laboratory-scale analysis.

Practical Considerations

-

Cost : Natural extraction requires inexpensive solvents but extensive purification steps.

-

Equipment : Pd-catalyzed synthesis demands inert conditions and specialized catalysts, increasing operational complexity.

-

Sustainability : MAE reduces solvent use by 90% compared to steam distillation , aligning with green chemistry principles.

Chemical Reactions Analysis

Epoxidation Reactions

Germacrone’s conjugated diene system undergoes selective epoxidation:

-

mCPBA-mediated epoxidation produces 1(10)-epoxythis compound (2) and 4,5-epoxythis compound (3) in a 4:1 ratio .

-

H₂O₂/NaOH in EtOH selectively epoxidizes the conjugated double bond of isothis compound (14) to form 9,10-epoxyisothis compound (15) with a 65% yield .

Key Data:

| Substrate | Reagent/Conditions | Product(s) | Yield |

|---|---|---|---|

| This compound (1) | mCPBA, CH₂Cl₂, 0°C | 2 (80%), 3 (20%) | 100% |

| Isothis compound | H₂O₂ (30%), NaOH (5N), EtOH | 15 | 65% |

Lewis Acid-Mediated Transformations

Lewis acids induce cyclization and rearrangement:

-

GaCl₃ treatment of 4,5-epoxythis compound (3) yields gajutsulactone A (7) (72%) and diketone 8 (18%) via spiro-intermediate formation .

-

InBr₃ opens the epoxide in 2 to form spiro-alcohols 4–5 (30% combined yield) .

Reaction Pathway:

-

3 + GaCl₃ → Cyclization → 7 (major) / 8 (minor).

-

2 + InBr₃ → Epoxide opening → 4–5 (spiro-alcohols).

Dess-Martin Oxidation

-

Spiro-alcohols 4–5 are oxidized to ketone 6 using Dess-Martin periodinane (DMP), achieving >80% yield .

LiAlH₄ Reduction

-

This compound (1) is reduced to germacrol (11) (94% yield) under LiAlH₄ in THF at −10°C .

-

Isothis compound (14) undergoes reduction to isogermacrol (16) (54% yield) under similar conditions .

Key Data:

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 1 | LiAlH₄, THF, −10°C | 11 | 94% |

| 14 | LiAlH₄, THF, −10°C | 16 | 54% |

Structural and Conformational Insights

-

7,11-Epoxythis compound (13) exhibits three conformers in ¹H-NMR at −20°C due to its flexible 10-membered ring . Computational studies confirm this conformational flexibility influences reactivity .

Biological Relevance of Derivatives

Scientific Research Applications

Cancer Treatment

Germacrone has demonstrated significant anticancer activity across various types of cancer:

- Breast Cancer : Studies have shown that this compound inhibits the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

- Liver Cancer : this compound promotes apoptosis in hepatoma cell lines (HepG2 and Bel7402) via upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors such as Bcl-2 .

- Glioma : Research indicates that this compound inhibits glioma cell proliferation by inducing G1 phase arrest and apoptosis, making it a potential therapeutic agent for brain tumors .

- Esophageal Squamous Cell Carcinoma : It has been found to inhibit cell proliferation and induce apoptosis in esophageal cancer cells .

Anti-inflammatory and Neuroprotective Effects

This compound exhibits anti-inflammatory properties by modulating various signaling pathways, including NF-κB and PI3K/AKT/mTOR. These pathways are crucial in regulating inflammatory responses and cellular survival . Additionally, its neuroprotective effects have been explored in models of neurodegenerative diseases like Alzheimer's disease, where it may help mitigate oxidative stress and inflammation .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent, with studies indicating its effectiveness against various pathogens, including bacteria and fungi. This property suggests potential applications in developing new antimicrobial therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Germacrone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Germacrone is structurally and functionally analogous to other sesquiterpenes, such as curdione and furanodiene, but key differences exist in their bioactivity, mechanisms, and applications.

Structural and Functional Similarities

- Structural Similarity: Compound Similarity Score to this compound Key Structural Features Curdione 0.85 10-membered ring, ketone, double bonds Furanodiene 0.75 Furan ring, conjugated dienes Curdione shares the highest structural similarity with this compound (0.85), correlating with overlapping biological targets, such as ESR1 and VDR in breast cancer . Furanodiene’s lower score (0.75) reflects its distinct furan moiety, which may alter receptor binding .

Shared Pathways :

All three compounds modulate apoptosis, cell proliferation, and inflammation via pathways like NF-κB and MAPK . They also target cancers (e.g., breast, prostate) and exhibit low hepatotoxicity .

Divergent Bioactivity and Mechanisms

- Anticancer Efficacy: Compound IC50 (c-Met Kinase, μM) Key Mechanisms this compound 1.15 Induces G2/M arrest, downregulates cyclin B1 this compound-3d 0.56 Enhanced c-Met inhibition via ester modification Curdione N/A Targets F12 (coagulation factor XII) Furanodiene N/A Potent standalone anti-proliferative activity this compound derivatives (e.g., 3d) show superior anticancer activity compared to the parent compound, with IC50 values as low as 0.56 μM against c-Met kinase . Furanodiene alone inhibits breast cancer proliferation, while this compound synergizes its effects. Curdione, however, may antagonize this synergy .

- Toxicity Profiles: this compound exhibits selective toxicity toward cancer cells (e.g., HepG2) while sparing normal cells (e.g., LO2 hepatocytes) . In contrast, β-elemene, another sesquiterpene, shows broader hepatoprotective effects but less tumor specificity .

Pharmacokinetics

| Compound | Half-life (HLMs, min) | Key Metabolic Enzymes |

|---|---|---|

| This compound | 16.37 | CYP3A4, CYP2E1 |

| Curcumin | 173.28 | CYP3A4, CYP1A2 |

Q & A

Q. What experimental approaches are recommended for initial screening of germacrone’s anticancer activity?

To evaluate this compound’s anticancer potential, start with in vitro cytotoxicity assays (e.g., MTT or CCK-8) across multiple cancer cell lines. Use dose-response curves (typically 10–500 μM) to calculate IC50 values, as demonstrated in prostate cancer (PC-3: 259 μM; 22RV1: 396.9 μM) . Pair this with apoptosis assays (Annexin V/PI staining via flow cytometry) and autophagy markers (LC3B-II levels via Western blot) to assess dual mechanisms. Include normal cell lines (e.g., human astrocytes) to evaluate selectivity .

Q. How does this compound modulate key signaling pathways in cancer cells?

this compound targets multiple pathways, including:

- PI3K/AKT/mTOR : Inhibition of p-AKT and p-mTOR reduces proliferation and induces apoptosis/autophagy .

- MAPK : Downregulates MITF and melanogenesis-related proteins (TYR, TRP-1) in melanoma via MAPK activation .

- NF-κB : Suppresses pro-inflammatory cytokines (IL-6, TNF-α) in lung injury models .

Validate pathway modulation using phospho-specific antibodies in Western blotting and siRNA knockdowns to confirm functional relevance .

Q. What are standard methods to assess this compound-induced apoptosis and autophagy?

- Apoptosis : Use flow cytometry (Annexin V/PI), caspase-3/7 activity assays, and DNA fragmentation analysis. Monitor Bcl-2/Bax ratios and p53 activation .

- Autophagy : Measure LC3B-II conversion via Western blot and use inhibitors (3-MA for early-stage, chloroquine for late-stage) to confirm flux. Electron microscopy for autophagosome visualization is ideal but often omitted due to technical constraints .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pro-death vs. pro-survival autophagy effects?

In prostate cancer, this compound-induced autophagy acts as a survival mechanism, as co-treatment with chloroquine (CQ) increased apoptosis from 47.3% to 70.3% . To dissect this:

Q. What strategies optimize this compound’s bioavailability and target specificity for in vivo studies?

- Structural modification : Synthesize derivatives (e.g., alkylated analogs) to enhance solubility and potency. Test derivatives against parental compounds in ADMET assays .

- Nanodelivery systems : Use liposomes or polymeric nanoparticles to improve pharmacokinetics, as seen in curcumin analogs.

- Combination therapy : Pair this compound with oseltamivir (additive antiviral effects) or chemotherapeutics (synergistic apoptosis) .

Q. How do researchers validate this compound’s multi-targeting effects in complex disease models?

- Omics integration : Perform RNA-seq/proteomics to identify this compound-regulated genes (e.g., HBXIP in gastric cancer) and validate via RT-qPCR/Western blot .

- Network pharmacology : Use tools like STRING or KEGG to map this compound-targeted pathways (e.g., PI3K-AKT, JAK-STAT) against disease-specific databases .

- In vivo models : Test efficacy in zebrafish xenografts (melanoma) or LPS-induced lung injury models, monitoring cytokine profiles and histopathology .

Q. What statistical and methodological rigor is required when analyzing this compound’s dose-dependent effects?

- Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Ensure replicates (n ≥ 3) and report mean ± SD. For IC50 calculations, apply nonlinear regression models (e.g., GraphPad Prism) .

- Address variability in cell line sensitivity (e.g., PC-3 vs. 22RV1 IC50 differences) by normalizing to baseline proliferation rates .

Translational and Mechanistic Challenges

Q. Why do in vitro this compound effects often fail to translate to in vivo models?

- Pharmacokinetic limitations : Rapid metabolism and poor absorption reduce bioavailable concentrations. Use LC-MS/MS to quantify tissue distribution.

- Tumor microenvironment : Stromal interactions and hypoxia may counteract this compound’s effects. Test in 3D spheroids or co-culture systems .

- Species-specific differences : Murine models may lack human-like expression of targets (e.g., MDR1). Use patient-derived xenografts (PDXs) for better relevance .

Q. How can this compound’s dual pro-apoptotic and anti-inflammatory roles be leveraged in chronic diseases?

Design studies focusing on cross-talk between pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.